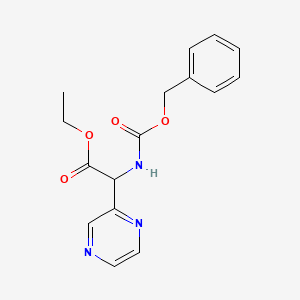
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a pyrazinyl group attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Coupling with Pyrazine: The protected amino group is then coupled with pyrazine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazinyl group to a dihydropyrazine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction may produce ethyl 2-amino-2-(pyrazin-2-YL)acetate.
Scientific Research Applications
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may act as a protecting group, while the pyrazinyl group can interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyrazin-2-YL)acetate can be compared with similar compounds such as:
Ethyl 2-amino-2-(pyrazin-2-YL)acetate: Lacks the benzyloxycarbonyl group, making it more reactive.
Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(pyridin-2-YL)acetate: Contains a pyridinyl group instead of a pyrazinyl group, altering its chemical properties and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of reactions and interact with different molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)-2-pyrazin-2-ylacetate |
InChI |
InChI=1S/C16H17N3O4/c1-2-22-15(20)14(13-10-17-8-9-18-13)19-16(21)23-11-12-6-4-3-5-7-12/h3-10,14H,2,11H2,1H3,(H,19,21) |
InChI Key |
HOQDNVIISSNFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















